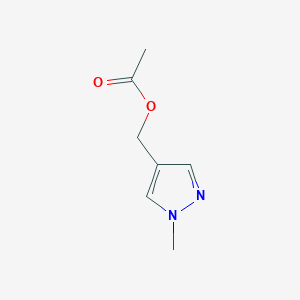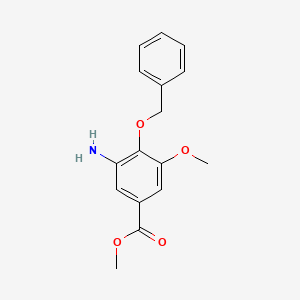
(5-Phenyl-1,3-oxazol-2-yl)methanol
Übersicht
Beschreibung
“(5-Phenyl-1,3-oxazol-2-yl)methanol” is a chemical compound with the CAS Number: 162542-01-0 . It has a molecular weight of 175.19 and its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are advancements in the synthesis of oxazolines . Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-6,12H,7H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antiviren-Anwendungen
“(5-Phenyl-1,3-oxazol-2-yl)methanol” wurde in der Synthese von Honokiol-Derivaten verwendet, die als potenzielle virale Eintrittshemmer gegen SARS-CoV-2 gezeigt wurden . Diese Derivate wurden in einem SARS-CoV-2-Pseudovirusmodell basierend auf dem viralen Spike-Protein getestet . Zwei dieser Derivate zeigten antivirale Eintrittswirkungen mit IC50-Werten von 29,23 bzw. 9,82 µM .
Antikrebs-Anwendungen
Oxazol-Derivate, einschließlich “this compound”, wurden auf ihre potenziellen Antikrebseigenschaften untersucht . Der MTT-Test, der die Aktivität mitochondrialer Enzyme misst, wurde verwendet, um die lebenden Zellen zu quantifizieren und die Antikrebseigenschaften dieser Verbindungen zu bewerten .
Antimikrobielle Anwendungen
“this compound” wurde in der Synthese von 1,4-Bis(5-phenyloxazol-2-yl)benzol, auch bekannt als POPOP, verwendet . POPOP ist ein fluoreszierendes Reagenz, das sich als phototoxisch gegenüber mehreren Arten von Mikroorganismen erwiesen hat .
Entzündungshemmende Anwendungen
Oxazol-Derivate wurden auf ihre entzündungshemmenden Eigenschaften untersucht . Das Substitutionsschema in Oxazol-Derivaten spielt eine entscheidende Rolle bei der Abgrenzung der biologischen Aktivitäten .
Antidiabetische Anwendungen
Oxazol-Derivate wurden auch auf ihre antidiabetischen Eigenschaften untersucht . Beispielsweise enthält Aleglitazar, ein Antidiabetikum, einen Oxazol-Rest .
Anti-Fettleibigkeits-Anwendungen
Oxazol-Derivate wurden auf ihre potenziellen Anti-Fettleibigkeits-Eigenschaften untersucht . Die spezifischen Wirkmechanismen und die Wirksamkeit dieser Verbindungen bei der Behandlung von Fettleibigkeit sind Gegenstand laufender Forschung .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that oxazole-based molecules, which include (5-phenyl-1,3-oxazol-2-yl)methanol, can bind with a widespread spectrum of receptors and enzymes in biological systems through various non-covalent interactions .
Mode of Action
The interaction of oxazole-based molecules with their targets often results in changes to the target’s function, which can lead to a variety of biological effects .
Biochemical Pathways
Oxazole-based molecules are known to interact with various receptors and enzymes, potentially affecting multiple biochemical pathways .
Result of Action
Oxazole-based molecules are known to exhibit a broad range of biological activities, suggesting that they could have diverse effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
(5-Phenyl-1,3-oxazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in oxidative stress responses . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses. At higher doses, it can lead to toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may have distinct biological activities. These interactions can also affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters . Once inside the cell, this compound may accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, affecting its biological activity.
Eigenschaften
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDFLHOXYNQZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162542-01-0 | |
| Record name | (5-phenyl-1,3-oxazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)

